![molecular formula C6H10O6 B119236 D-Mannono-1,4-lactone CAS No. 26301-79-1](/img/structure/B119236.png)
D-Mannono-1,4-lactone
Overview
Description
D-Mannono-1,4-lactone is a recombinant carbohydrate synthesized from L-ribose and L-arabinose . It has lysozyme inhibitory activity and is a vital pharmaceutical intermediate within the biomedical realm .
Synthesis Analysis
D-Mannono-1,4-lactone can be efficiently converted into L-ribose in eight steps . A key step of this synthesis is the cyclization of a gamma-hydroxyalkoxamate under Mitsunobu conditions .Molecular Structure Analysis
The molecular formula of D-Mannono-1,4-lactone is C6H10O6 . It consists of two stereoisomers: dl-mannonic acid and ldl-mannonic acid .Chemical Reactions Analysis
Mannonate dehydratases catalyze the conversion of mannonate to 2-keto-3-deoxygluconate (KDG) as part of the hexuronic acid metabolism in bacteria . The recombinant TaManD enzyme was optimally active at 65 °C and showed high specificity towards D-mannonate and its lactone, D-mannono-1,4-lactone .Physical And Chemical Properties Analysis
D-Mannono-1,4-lactone is a white solid . Its melting point is 153 °C, and its predicted boiling point is 467.9±18.0 °C . The predicted density is 1.766±0.06 g/cm3 .Scientific Research Applications
Role in Hexuronic Acid Metabolism
D-Mannono-1,4-lactone plays a crucial role in the hexuronic acid metabolism in bacteria . Mannonate dehydratases catalyze the dehydration reaction from mannonate to 2-keto-3-deoxygluconate, and D-Mannono-1,4-lactone is a specific substrate for these enzymes .
Inhibitor to β-galactosidase
D-Mannono-1,4-lactone acts as an inhibitor to β-galactosidase of Escherichia coli . This provides proof that the furanose form of this sugar was contributory to its efficacy .
Role in Mannose Metabolism
The gene encoding for the enzyme TaManD, which shows high specificity towards D-mannonate and its lactone, D-mannono-1,4-lactone, is located adjacent to a previously studied mannose-specific aldohexose dehydrogenase (AldT) in the genome of T. acidophilum . This suggests a potential role of D-Mannono-1,4-lactone in the oxidative metabolism of mannose .
Lysozyme Inhibitory Activity
D-Mannonic acid-1,4-lactone, a recombinant carbohydrate synthesized from l-ribose and l-arabinose, has lysozyme inhibitory activity .
Role in the Synthesis of Lactones
D-Mannonic acid-1,4-lactone can be used to study the synthesis of lactones by Escherichia coli .
Potential Role in Archaeal Species
Genetic analysis revealed that closely related mannonate dehydratases among archaea are not located in a hexuronate gene cluster like in bacteria, but next to putative aldohexose dehydrogenases . This implies a different physiological role of mannonate dehydratases, and potentially D-Mannono-1,4-lactone, in those archaeal species .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZYCXMUPBBULW-SQOUGZDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(=O)O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]1[C@@H]([C@@H](C(=O)O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860012, DTXSID201314777 | |
Record name | Mannono-gamma-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70860012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Mannono-1,4-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201314777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Mannono-1,4-lactone | |
CAS RN |
26301-79-1, 10366-82-2 | |
Record name | D-Mannono-1,4-lactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26301-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Mannono-gamma-lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026301791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mannono-gamma-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70860012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Mannono-1,4-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201314777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-mannono-1,4-lactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.254 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D-MANNONO-.GAMMA.-LACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8Y5GMN3J0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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